![molecular formula C10H19NO3 B1170645 Acebrophylline CAS No. 179118-73-1](/img/structure/B1170645.png)
Acebrophylline
Descripción general
Descripción
Acebrophylline is a medicine used in the treatment of lung conditions such as asthma and chronic obstructive pulmonary diseases . It works by relaxing the smooth muscles of the airways and loosening the mucus, thus making breathing easier . It has some side effects like nausea, stomach discomfort, heartburn, loss of appetite, etc .
Synthesis Analysis
Acebrophylline is the salt obtained by the reaction of equimolar amounts of theophylline-7-acetic acid, a xanthine derivative which inhibits phospholipase A, and phosphatidylcholine . A reverse phase high performance liquid chromatographical method has been developed for the simultaneous estimation of acebrophylline in tablet dosage form .Molecular Structure Analysis
The molecular formula of Acebrophylline is C22H28Br2N6O5 . It has an exact mass of 614.05 and a molecular weight of 616.310 .Chemical Reactions Analysis
The chemical reactions of Acebrophylline are not well-documented in the available literature .Physical And Chemical Properties Analysis
Acebrophylline is freely soluble in analytical grade Ethanol, slightly soluble in methanol and water . The melting point of acebrophylline was found to be 213-214 ̊C . It showed absorption maxima 251 nm in analytical grade Ethanol .Aplicaciones Científicas De Investigación
Airway Mucoregulator and Anti-Inflammatory Agent : Acebrophylline acts as an airway mucus regulator with anti-inflammatory properties. It is effective in reducing the viscosity and adhesivity of mucus, which improves ciliary clearance and reduces the synthesis of inflammatory mediators such as leukotrienes. It's clinically effective in treating acute and chronic bronchitis, chronic obstructive or asthma-like bronchitis, and recurrent chronic bronchitis, reducing episodes of bronchial obstruction and improving ventilatory function indices (Pozzi, 2016).
Chronic Obstructive Pulmonary Disease Treatment : Acebrophylline has shown effectiveness in treating patients with chronic obstructive pulmonary disease (COPD). It provides an early and positive effect on expectoration quantity and viscosity, leading to significant improvement in signs and symptoms of patients, with favorable changes in respiratory function. It also exhibits good safety and compliance (Agliati, 1995).
Treatment of Bronchial Asthma with Lozenges : Lozenges containing Acebrophylline have been proposed as a novel approach for treating bronchial asthma. These lozenges are designed to dissolve slowly in the mouth, providing a sustained release of Acebrophylline, which is a bronchodilator with mucosecretolytic and anti-inflammatory activities (Patel, Kantilal, & Sachin, 2020).
Comparison with Sustained Release Theophylline in COPD Patients : A study compared the efficacy and tolerability of Acebrophylline with sustained-release Theophylline in patients with COPD. Both drugs improved symptoms and spirometric parameters, but Acebrophylline had fewer cardiovascular side effects, indicating its safety in cardiac patients (Tapadar et al., 2014).
Solid-State Chemistry and Formulation Development : Various studies have been conducted on the solid-state chemistry of Acebrophylline and the development of its pharmaceutical formulations. These studies explore the chemical and physical properties of Acebrophylline and its combination with other compounds, aiming to enhance its effectiveness and stability in different dosage forms (Foppoli et al., 2007).
Mecanismo De Acción
Safety and Hazards
Acebrophylline has some side effects like nausea, vomiting, drowsiness, heartburn, increased white blood cell count, loss of appetite, rash, itching, constipation, diarrhea, abdominal discomfort, abdominal distension, esophageal bleeding . It is advised to avoid contact with skin, eyes and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure .
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acebrophylline | |
CAS RN |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.